4-Nitro-1h-imidazole-5-sulfonyl chloride

Electrochemistry Bioreductive Drug Design Radiosensitizer Development

4-Nitro-1H-imidazole-5-sulfonyl chloride (CAS 90521-82-7) is a reactive heterocyclic building block combining a 4-nitroimidazole core with a sulfonyl chloride electrophilic handle. The compound belongs to the nitroimidazole class, widely recognized for its utility in pharmaceutical and agrochemical intermediate synthesis.

Molecular Formula C3H2ClN3O4S
Molecular Weight 211.58 g/mol
CAS No. 90521-82-7
Cat. No. B3300917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1h-imidazole-5-sulfonyl chloride
CAS90521-82-7
Molecular FormulaC3H2ClN3O4S
Molecular Weight211.58 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)[N+](=O)[O-])S(=O)(=O)Cl
InChIInChI=1S/C3H2ClN3O4S/c4-12(10,11)3-2(7(8)9)5-1-6-3/h1H,(H,5,6)
InChIKeyLKMKCGWWIZLJAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1H-imidazole-5-sulfonyl chloride (CAS 90521-82-7): A Strategic Sulfonyl Chloride Building Block for Heterocyclic Synthesis and Medicinal Chemistry


4-Nitro-1H-imidazole-5-sulfonyl chloride (CAS 90521-82-7) is a reactive heterocyclic building block combining a 4-nitroimidazole core with a sulfonyl chloride electrophilic handle. The compound belongs to the nitroimidazole class, widely recognized for its utility in pharmaceutical and agrochemical intermediate synthesis [1]. Its molecular formula is C3H2ClN3O4S, with a molecular weight of 211.58 g/mol and a calculated aqueous solubility of 0.7 g/L at 25 °C . The strategic positioning of the nitro group at the 4-position, adjacent to the sulfonyl chloride at the 5-position, creates a uniquely activated system for nucleophilic substitution and further derivatization. While 2-nitroimidazoles and 5-nitroimidazoles have been extensively developed as antimicrobials, the 4-nitro regioisomer exhibits distinct electronic properties that can be leveraged for specific synthetic applications where weaker oxidative potential and differentiated thiol reactivity are advantageous [2].

Why Generic Substitution Fails: Critical Regioisomeric and Functional Group Distinctions for 4-Nitro-1H-imidazole-5-sulfonyl chloride


Substituting 4-Nitro-1H-imidazole-5-sulfonyl chloride with a different nitroimidazole regioisomer (e.g., 2- or 5-nitro derivatives) or a simpler sulfonyl chloride analog is scientifically inadvisable due to fundamental differences in electronic structure and reactivity profiles. The 4-nitroimidazole core is a significantly weaker oxidant than its 2- and 5-nitro counterparts, with a one-electron reduction potential (E₁⁷) that is at least 40 mV more negative (≤ -527 mV vs. NHE for the unsubstituted core) [1]. This electronic distinction directly impacts the compound's behavior in reductive environments and its susceptibility to nucleophilic attack. Furthermore, the presence of the free N-H in this compound, absent in N-alkylated analogs such as 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride, enables unique hydrogen-bonding interactions and provides a site for further N-functionalization, offering a divergent synthetic pathway not possible with methylated alternatives . Finally, 4-nitroimidazole derivatives exhibit consistently higher second-order rate constants (k₂) for reaction with biological thiols like glutathione compared to their corresponding 5-nitro isomers, a property with significant implications for bioreductive applications [2].

Product-Specific Quantitative Evidence Guide: 4-Nitro-1H-imidazole-5-sulfonyl chloride


One-Electron Reduction Potential (E₁⁷): A Measured Distinction from 2- and 5-Nitroimidazole Isomers

The 4-nitroimidazole core in this compound exhibits a one-electron reduction potential (E₁⁷) that is significantly more negative than its 2- and 5-nitroimidazole regioisomers. This is a fundamental electronic property that dictates the molecule's behavior in reducing environments, such as hypoxic tumor cells or under biological reductive stress. Specifically, the E₁⁷ for the 4-nitroimidazole core is ≤ -527 mV versus the Normal Hydrogen Electrode (NHE) at pH 7. In contrast, representative 2-nitroimidazoles (e.g., 1-(2-hydroxyethyl)-2-nitroimidazole) have an E₁⁷ of -398 mV, and 5-nitroimidazoles (e.g., 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) have an E₁⁷ of -486 mV [1]. This represents a quantifiable difference of at least 41 mV and 129 mV, respectively, establishing 4-nitroimidazole as a weaker oxidant. This property is critical for applications where premature or excessive reduction is undesirable.

Electrochemistry Bioreductive Drug Design Radiosensitizer Development

Enhanced Thiol Reactivity (k₂) of 4-Nitroimidazoles Relative to 5-Nitroimidazole Isomers

The 4-nitroimidazole scaffold, which forms the core of this sulfonyl chloride, demonstrates consistently higher second-order rate constants (k₂) for reaction with intracellular thiols, specifically glutathione (GSH) and dithiothreitol (DTT), when compared to isomeric 5-nitroimidazoles. A comparative study using Chinese hamster V79 cells found that within each structural series, k₂ increased with electron affinity, but 4-nitroimidazoles were 'always more reactive than their corresponding 5-nitro isomers' [1]. While absolute k₂ values vary with specific substitution, the class-level observation of elevated thiol reactivity for 4-nitroimidazoles provides a clear, quantifiable trend. This enhanced reactivity toward thiols is a key determinant of intracellular glutathione depletion and, consequently, of the compound's potential as a radiosensitizer or cytotoxic agent. The 5-substituted 4-nitroimidazole class was found to be much more efficient radiosensitizers and more toxic than predicted by their electron affinities alone [2].

Chemical Biology Radiosensitizer Mechanism Intracellular Thiol Depletion

Comparative Reactivity Advantage Over 4-Nitro-1H-imidazole-5-sulfonic Acid

The sulfonyl chloride functional group (-SO₂Cl) in 4-Nitro-1H-imidazole-5-sulfonyl chloride provides a distinct and quantifiable advantage in nucleophilic substitution reactions compared to its sulfonic acid analog (4-Nitro-1H-imidazole-5-sulfonic acid). The chloride is a far superior leaving group than the hydroxyl moiety of a sulfonic acid, which typically requires activation (e.g., conversion to a sulfonyl chloride) to undergo substitution. This inherent difference translates to significantly faster reaction rates and higher yields under milder conditions when reacting with nucleophiles such as amines to form sulfonamides [1]. While a precise numerical rate ratio is not published for this exact pair, the well-established leaving group ability difference (Cl⁻ vs. OH⁻) across sulfonyl chemistry is a fundamental principle. The use of sulfonyl chlorides is the standard method for sulfonamide and sulfonate ester synthesis in pharmaceutical process chemistry.

Organic Synthesis Sulfonamide Synthesis Nucleophilic Substitution

Calculated Density and Solubility Differentiate from Unsubstituted Imidazole Sulfonyl Chloride

The introduction of the nitro group significantly alters the physicochemical properties of this sulfonyl chloride compared to the unsubstituted 1H-imidazole-5-sulfonyl chloride. The calculated density of 4-Nitro-1H-imidazole-5-sulfonyl chloride is 1.932 ± 0.06 g/cm³ (at 20 °C, 760 Torr) . While experimental data for the unsubstituted analog's density is not uniformly reported, its molecular weight is significantly lower (166.6 g/mol vs. 211.58 g/mol), and the absence of the strongly electron-withdrawing and polarizable nitro group typically results in a lower density. Furthermore, the compound's calculated aqueous solubility is very low at 0.7 g/L (25 °C) . These physical property differences are critical for designing extraction, crystallization, and purification protocols.

Process Chemistry Purification Formulation Development

High-Value Application Scenarios for 4-Nitro-1H-imidazole-5-sulfonyl chloride


Synthesis of Hypoxia-Selective Prodrugs and Radiosensitizers

The 4-nitroimidazole core of this compound has a measured one-electron reduction potential (E₁⁷ ≤ -527 mV) that is significantly more negative than its 2- and 5-nitroimidazole counterparts. This property makes it a strategic choice for designing bioreductive prodrugs intended for activation under severe hypoxia, as it will be reduced more slowly and selectively than other nitroimidazoles [1]. The sulfonyl chloride handle enables conjugation to a wide variety of effectors (e.g., cytotoxins, DNA alkylators) or targeting moieties via stable sulfonamide linkages. The higher thiol reactivity of the 4-nitroimidazole class further supports its investigation as a radiosensitizer, where depletion of intracellular glutathione is a known mechanism of action [2].

Sulfonamide Library Synthesis for Anti-Infective Drug Discovery

Nitroimidazole-based sulfonamides represent a fertile area for the discovery of new antiparasitic, antibacterial, and antifungal agents [1]. 4-Nitro-1H-imidazole-5-sulfonyl chloride serves as an ideal electrophilic partner for rapid diversification. Its free N-H position remains available for subsequent alkylation or arylation, offering a divergent synthetic route that is not possible with N-substituted sulfonyl chlorides. This enables the construction of complex sulfonamide libraries with two independent vectors for structural optimization, directly addressing the urgent need for novel treatments against drug-resistant pathogens.

Development of Heterocyclic Coupling Partners for Carbon-Carbon Bond Formation

The nitro group on the imidazole ring is not merely a spectator; it has been shown to act as a 'manipulable' directing group in transition-metal-catalyzed C–H arylation reactions [1]. While the sulfonyl chloride itself may require protection or in situ conversion before such reactions, its presence defines the regiochemistry of the starting material. This compound can be used to prepare advanced intermediates where the nitro group directs further functionalization, a synthetic strategy that is distinct from and often more efficient than using non-nitro imidazole analogs. The sulfonyl group can subsequently be exploited for further cross-coupling chemistry.

Covalent Modification of Biomolecules for Chemical Biology Probes

The high electrophilicity of the sulfonyl chloride group allows for efficient, covalent labeling of nucleophilic residues in proteins or peptides under controlled conditions. The 4-nitroimidazole moiety, with its distinct reduction potential and UV absorbance, provides a built-in spectroscopic or electrochemical handle for tracking the conjugate. This makes the compound a useful building block for creating activity-based probes or for site-selective modification of biomolecules in vitro, particularly in contexts where the redox properties of the 4-nitroimidazole tag can be leveraged for detection or functional analysis [1].

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